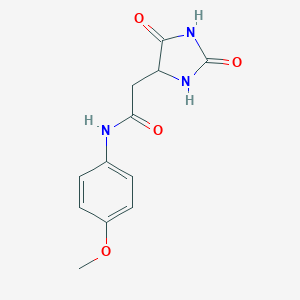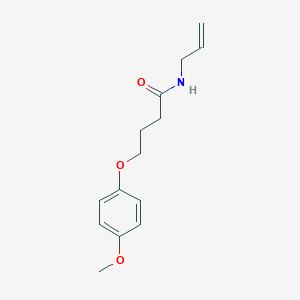
5-(2,4-Dichlorobenzylidene)-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,4-Dichlorobenzylidene)-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione, also known as DCP-LA, is a compound that has been extensively studied for its potential therapeutic properties. It was first synthesized in the 1990s and has since been the subject of numerous scientific studies.
Wirkmechanismus
The mechanism of action of 5-(2,4-Dichlorobenzylidene)-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione is not fully understood. However, it has been shown to activate the transcription factor Nrf2, which is involved in the regulation of oxidative stress and inflammation. It also has been shown to inhibit the activity of the enzyme phospholipase A2, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
5-(2,4-Dichlorobenzylidene)-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, reduce oxidative stress, and decrease inflammation. It has also been shown to improve cognitive function and memory in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-(2,4-Dichlorobenzylidene)-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione in lab experiments is its ability to cross the blood-brain barrier, allowing it to exert its effects on the brain. It also has low toxicity and is well-tolerated in animal models. One limitation is that its mechanism of action is not fully understood, making it difficult to design experiments to fully elucidate its effects.
Zukünftige Richtungen
For research on 5-(2,4-Dichlorobenzylidene)-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione include further elucidation of its mechanism of action, exploration of its potential use in the treatment of neurological disorders, and optimization of its synthesis method to increase yield and purity. Additionally, further studies are needed to determine the optimal dosage and administration of 5-(2,4-Dichlorobenzylidene)-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione for therapeutic purposes.
Conclusion:
In conclusion, 5-(2,4-Dichlorobenzylidene)-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione is a compound that has been extensively studied for its potential therapeutic properties. Its synthesis method has been optimized to increase yield and purity, and it has been shown to have neuroprotective effects, anti-inflammatory properties, and the ability to improve cognitive function. While its mechanism of action is not fully understood, it has shown promise in the treatment of neurological disorders. Further research is needed to fully elucidate its effects and potential therapeutic applications.
Synthesemethoden
The synthesis of 5-(2,4-Dichlorobenzylidene)-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione involves the reaction of 2,4-dichlorobenzaldehyde with 1-piperidinemethanamine to form the Schiff base intermediate. This intermediate is then condensed with thiazolidine-2,4-dione to form the final product, 5-(2,4-Dichlorobenzylidene)-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione. The synthesis method has been optimized to increase the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
5-(2,4-Dichlorobenzylidene)-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione has been studied for its potential therapeutic properties in a variety of scientific research applications. It has been shown to have neuroprotective effects, anti-inflammatory properties, and the ability to improve cognitive function. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and stroke.
Eigenschaften
Produktname |
5-(2,4-Dichlorobenzylidene)-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione |
|---|---|
Molekularformel |
C16H16Cl2N2O2S |
Molekulargewicht |
371.3 g/mol |
IUPAC-Name |
(5Z)-5-[(2,4-dichlorophenyl)methylidene]-3-(piperidin-1-ylmethyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C16H16Cl2N2O2S/c17-12-5-4-11(13(18)9-12)8-14-15(21)20(16(22)23-14)10-19-6-2-1-3-7-19/h4-5,8-9H,1-3,6-7,10H2/b14-8- |
InChI-Schlüssel |
HNASYEZBGPIUBX-ZSOIEALJSA-N |
Isomerische SMILES |
C1CCN(CC1)CN2C(=O)/C(=C/C3=C(C=C(C=C3)Cl)Cl)/SC2=O |
SMILES |
C1CCN(CC1)CN2C(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)SC2=O |
Kanonische SMILES |
C1CCN(CC1)CN2C(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)SC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-chlorophenoxy)-N'-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]propanohydrazide](/img/structure/B241628.png)
![2-[(7-butyl-1,3-dimethyl-2,6-dioxo-9H-purin-7-ium-8-yl)sulfanyl]acetate](/img/structure/B241629.png)
![6-methyl-5-[4-(pentyloxy)anilino]-1,2,4-triazin-3(2H)-one](/img/structure/B241630.png)

![3-(dimethylamino)-N-{6-[(isobutylamino)sulfonyl]-1,3-benzothiazol-2-yl}benzamide](/img/structure/B241637.png)

![Ethyl 2-[(methoxyacetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B241641.png)
![N-cyclohexyl-2-{[3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B241643.png)


![3-butyl-6-chloro-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline](/img/structure/B241652.png)
![Ethyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-6-methoxyquinoline-3-carboxylate](/img/structure/B241653.png)
![Ethyl 4-[4-(4-morpholinyl)anilino]-3-quinolinecarboxylate](/img/structure/B241655.png)
![Ethyl 7,8-dichloro-4-{[2-(diethylamino)ethyl]amino}-3-quinolinecarboxylate](/img/structure/B241656.png)